molecular formula C19H12BrClN2O B12599655 Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- CAS No. 650637-52-8

Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl-

Cat. No.: B12599655
CAS No.: 650637-52-8
M. Wt: 399.7 g/mol
InChI Key: COXPJKHLRFVTNI-UHFFFAOYSA-N
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Description

Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- is a complex heterocyclic compound that features a quinoline core structure. This compound is notable for its diverse applications in medicinal chemistry, particularly due to its unique structural properties that allow for various chemical modifications and biological activities.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Palladium or platinum catalysts, hydrogen gas.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products

The major products formed from these reactions include various substituted quinolines, tetrahydroquinolines, and quinoline oxides .

Mechanism of Action

The mechanism of action of Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- involves its interaction with various molecular targets. In medicinal applications, it often targets enzymes and receptors involved in disease pathways. For example, it may inhibit DNA synthesis in cancer cells or disrupt the electron transport chain in malaria parasites . The compound’s unique structure allows it to bind effectively to these targets, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Quinoline, 3-[3-(4-bromophenyl)-5-isoxazolyl]-2-chloro-7-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-bromophenyl and 5-isoxazolyl groups enhances its potential for diverse chemical reactions and biological activities, making it a valuable compound in various fields of research .

Properties

CAS No.

650637-52-8

Molecular Formula

C19H12BrClN2O

Molecular Weight

399.7 g/mol

IUPAC Name

3-(4-bromophenyl)-5-(2-chloro-7-methylquinolin-3-yl)-1,2-oxazole

InChI

InChI=1S/C19H12BrClN2O/c1-11-2-3-13-9-15(19(21)22-16(13)8-11)18-10-17(23-24-18)12-4-6-14(20)7-5-12/h2-10H,1H3

InChI Key

COXPJKHLRFVTNI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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